Ingenol triacetate

HIV Antiviral Selectivity Index

Ingenol triacetate (ingenol 3,5,20-triacetate; ITA) is a tetracyclic diterpene ester with a unique pharmacological fingerprint: potent HIV-1 replication inhibition (EC₅₀: 0.051–0.65 μM; SI ≈ 1,000) in MT-4 cells with minimal cytotoxicity, and a species-divergent irritancy profile—active in human closed patch tests but inactive in mouse ear assays up to 250 μg. Unlike ingenol mebutate or parent ingenol, ITA's acetylation at C-3, C-5, and C-20 enables distinct PKC activation kinetics and induces lung adenomas rather than skin tumors in DMBA-initiated mouse models. Researchers investigating HIV adsorption/entry blockade, CD4/co-receptor down-regulation, or organ-specific tumor promotion pathways should procure this specific derivative—generic substitution with other ingenol esters will confound potency, selectivity, and toxicological readouts. For R&D use only; not for human or veterinary application.

Molecular Formula C26H34O8
Molecular Weight 474.5 g/mol
CAS No. 30220-45-2
Cat. No. B1198598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIngenol triacetate
CAS30220-45-2
Synonymsingenol-3,5,20-triacetate
Molecular FormulaC26H34O8
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESCC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C)C)O)OC(=O)C)COC(=O)C
InChIInChI=1S/C26H34O8/c1-12-10-25-13(2)8-19-20(24(19,6)7)18(21(25)30)9-17(11-32-14(3)27)23(34-16(5)29)26(25,31)22(12)33-15(4)28/h9-10,13,18-20,22-23,31H,8,11H2,1-7H3/t13-,18+,19-,20+,22+,23-,25+,26-/m1/s1
InChIKeyIMTIXJBINQBHFH-JETAQZOISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ingenol Triacetate (CAS 30220-45-2) for Antiviral and Natural Product Research


Ingenol triacetate, also referred to as ingenol 3,5,20-triacetate (ITA), is a tetracyclic diterpene ester belonging to the ingenane class of natural products [1]. It is isolated from various Euphorbia species and is widely recognized as a protein kinase C (PKC) activator [2]. The compound has garnered significant attention in medicinal chemistry and antiviral research due to its selective inhibitory activity against human immunodeficiency virus (HIV) replication in vitro [3].

Why Ingenol Triacetate Cannot Be Interchanged with Other Ingenol Esters or PKC Activators


Ingenol triacetate is distinct from its parent compound ingenol and the clinically approved derivative ingenol mebutate (ingenol-3-angelate) in terms of potency, selectivity, and biological profile . While all three are PKC activators, ingenol triacetate demonstrates a unique balance of antiviral potency and low cytotoxicity in HIV replication models, with an effective concentration (EC₅₀) range of 0.051 to 0.65 μM and a selectivity index of approximately 1,000-fold [1]. In contrast, the parent compound ingenol is a weak PKC activator with a Ki of 30 μM and much higher biological effective concentrations [2]. Furthermore, ingenol triacetate exhibits a distinct irritant activity profile, being active in human closed patch tests but inactive in mouse ear models, a differential toxicological signature compared to other diterpene esters [3]. These quantitative differences underscore that generic substitution is not scientifically justifiable for assays requiring specific potency, selectivity, or toxicological outcomes.

Quantitative Differentiation Evidence for Ingenol Triacetate (CAS 30220-45-2)


Potent and Selective Inhibition of HIV Replication in MT-4 Cells

Ingenol triacetate (ITA) demonstrates potent inhibition of HIV replication in MT-4 cells, with EC₅₀ values ranging from 0.051 to 0.65 μM across multiple HIV strains. This antiviral potency is achieved at concentrations approximately 1,000-fold lower than its cytotoxic threshold (CC₅₀), establishing a selectivity index (SI) of approximately 10³ [1]. In comparison, the parent compound ingenol exhibits a much weaker PKC binding affinity (Ki = 30 μM) and requires effective concentrations between 30 μM and 1 mM for biological responses, rendering it essentially inactive as a practical antiviral agent [2]. The selectivity index of ITA also compares favorably to other ingenol derivatives; for instance, the more potent derivative RD4-2138 achieves an EC₅₀ of 0.07-0.5 nM with a selectivity index of approximately 10⁵, but its increased potency is accompanied by a different safety and formulation profile [3].

HIV Antiviral Selectivity Index

Differential Irritant Activity: Human Skin Reactivity vs. Mouse Ear Model Inactivity

In a comparative evaluation of nine polycyclic diterpene esters, ingenol-3,5,20-triacetate (ITA) was the only ingenane-derived compound to exhibit irritant activity in human closed patch tests [1]. Remarkably, this same compound was found to be completely inactive as an irritant in the standard mouse ear assay at doses up to 250 μg/ear [2]. This contrasts sharply with tigliane esters such as 12-O-tigloyl-4-deoxyphorbol-13-isobutyrate, which produced symptoms of toxicity at doses as low as 0.5 μg in human patch tests and were also active in mouse ear models [3]. The unique species-specific irritancy profile of ITA highlights its distinct toxicological fingerprint compared to other PKC-activating diterpene esters.

Dermatotoxicity Irritancy Species Selectivity

PKC Activation Potency: A Class-Level Inference from Ingenol Derivatives

While direct comparative PKC activation data for ingenol triacetate is not available in the same assay format, class-level inference from the parent compound ingenol provides a baseline. Ingenol binds to PKC with a Ki of 30 μM and activates the enzyme, though it is considered a weak activator compared to phorbol esters [1]. In contrast, ingenol triacetate, as a derivative, is anticipated to have altered PKC binding characteristics due to its acetylation at positions 3, 5, and 20. Studies on related ingenol derivatives indicate that modifications at these positions can significantly modulate PKC activation potency and isoform selectivity [2]. Specifically, ingenol mebutate (ingenol-3-angelate) is a broad activator of classical and novel PKC isoforms and has demonstrated clinical efficacy in actinic keratosis [3]. Ingenol triacetate's unique acetylation pattern distinguishes it from these derivatives and warrants investigation into its specific PKC interaction profile.

PKC Activation Signal Transduction Phorbol Esters

Adenoma Formation in Two-Stage Carcinogenesis Model: A Unique In Vivo Outcome

In a two-stage mouse skin carcinogenesis study, ingenol 3,5,20-triacetate (ITA) exhibited a unique pattern of tumor promotion. Twice weekly intraperitoneal (i.p.) administration of ITA to female NMRI mice initiated topically with 7,12-dimethylbenz[a]anthracene (DMBA) resulted in no skin tumor formation but produced a high incidence of adenomas [1]. This outcome contrasts with the typical tumor-promoting activity of phorbol esters, which induce skin papillomas and carcinomas in similar models [2]. The differential tumor spectrum induced by ITA suggests a distinct mechanism of tumor promotion, possibly related to its specific PKC activation profile and systemic distribution.

Carcinogenesis Tumor Promotion In Vivo Toxicology

Optimal Use Cases for Ingenol Triacetate (CAS 30220-45-2) in Research and Development


HIV Entry Inhibition and Viral Adsorption Studies

Ingenol triacetate is an ideal tool compound for investigating the inhibition of HIV-1 adsorption and entry mechanisms. Its potent and selective activity in MT-4 cells (EC₅₀: 0.051-0.65 μM) with a clear therapeutic window (SI ≈ 1,000) allows researchers to dissect early viral entry steps without confounding cytotoxicity [1]. It is particularly useful for studying CD4 and co-receptor down-regulation pathways.

Species-Specific Dermatotoxicity and PKC-Mediated Irritancy Research

Researchers investigating the mechanisms of PKC-mediated skin irritation and species-specific differences in toxicology should utilize ingenol triacetate. Its unique profile—active in human patch tests but inactive in mouse ear assays up to 250 μg—provides a valuable tool for distinguishing human-specific irritancy pathways from general inflammatory responses [2].

Structure-Activity Relationship (SAR) Studies on Ingenol Esters

Ingenol triacetate serves as a key reference compound in SAR studies aimed at optimizing ingenol derivatives for specific biological activities. Its acetylation at positions 3, 5, and 20 differentiates it from ingenol mebutate (3-angelate) and other esters, enabling researchers to correlate specific substitution patterns with PKC activation potency, antiviral efficacy, and toxicological outcomes [3].

Two-Stage Carcinogenesis and Tumor Promotion Mechanism Studies

In vivo toxicology and oncology research programs can leverage ingenol triacetate to study systemic tumor promotion mechanisms. The compound's unique ability to induce adenomas rather than skin tumors in the DMBA-initiated mouse model provides a distinct experimental system for investigating organ-specific tumor promotion pathways and the role of PKC signaling in different tissues [4].

Quote Request

Request a Quote for Ingenol triacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.